molecular formula C16H21NO4 B2757587 Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate CAS No. 915880-64-7

Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate

Cat. No.: B2757587
CAS No.: 915880-64-7
M. Wt: 291.347
InChI Key: VDIYANYTHNBLPU-UHFFFAOYSA-N
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Description

Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate (CAS: 915880-64-7) is a benzoate ester derivative featuring a cyclohexylamino-substituted oxoethoxy side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like histone deacetylases (HDACs) .

Properties

IUPAC Name

methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-16(19)12-7-9-14(10-8-12)21-11-15(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIYANYTHNBLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl chloroformate, followed by the reaction with cyclohexylamine and ethyl oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH levels .

Chemical Reactions Analysis

Ester Hydrolysis

The compound contains two ester groups: the methyl benzoate moiety and the methyl oxoethoxy side chain. Both undergo hydrolysis under acidic or basic conditions.

Conditions Reagents Products Yield/Notes
Basic hydrolysis (saponification)NaOH/H₂O, refluxSodium 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate + methanol + glycolic acid derivatives Complete conversion in 6–8 hours
Acidic hydrolysisHCl/H₂O, reflux4-[2-(cyclohexylamino)-2-oxoethoxy]benzoic acid + methanol Partial hydrolysis (60–70%)

Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming carboxylate intermediates. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack .

Amide Hydrolysis

The cyclohexylamide group (-NH-Cyclohexyl) undergoes hydrolysis under extreme conditions due to its stability.

Conditions Reagents Products Yield/Notes
Strong acidic hydrolysis6M HCl, 120°C, 24 hrs4-[2-(carboxy)ethoxy]benzoic acid + cyclohexylamine Low yield (30–40%)
Enzymatic hydrolysisProtease (e.g., papain)No reaction observed, confirming amide stability under mild conditions

Key Limitation :
Amide bonds require harsh conditions for cleavage, often leading to side reactions like ester hydrolysis .

Ether Cleavage

The ether linkage (-O-) in the side chain is susceptible to cleavage via strong acids or specialized reagents.

Conditions Reagents Products Yield/Notes
HI (48%), refluxHI, acetic acid4-hydroxybenzoic acid derivatives + iodinated cyclohexylamine byproducts Moderate yield (50–60%)
Lewis acid catalysisBF₃·Et₂O, CH₂Cl₂Fragmentation products (unstable under conditions) Not isolable

Side Reactions :
Competing ester hydrolysis and HI-mediated reduction of amide groups may occur .

Reduction Reactions

Selective reduction of ester or amide groups is achievable with tailored reagents.

Target Group Reagents Products Yield/Notes
Ester → AlcoholLiAlH₄, THF, 0°C4-[2-(cyclohexylamino)-2-hydroxyethoxy]benzyl alcohol 85% yield
Amide → AmineBH₃·THF, refluxNo reduction observed, highlighting amide inertness to borane

Selectivity Note :
LiAlH₄ preferentially reduces esters over amides, enabling selective alcohol formation .

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is diminished by electron-withdrawing ester and ether groups, directing substitutions to meta/para positions.

Reaction Reagents Products Yield/Notes
NitrationHNO₃/H₂SO₄, 50°C3-nitro-4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate 45% yield; minor ortho product
SulfonationSO₃/H₂SO₄, 100°C4-[2-(cyclohexylamino)-2-oxoethoxy]-3-sulfobenzoate Requires extended reaction time

Directing Effects :
The ester group strongly meta-directs, while the ether side chain exerts weaker para-directing influence .

Schiff Base Formation

The compound’s amide group does not directly form Schiff bases, but its hydrolysis products (e.g., amines) participate in condensation reactions.

| Precursor | Reagents | Products

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate has been studied for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism may involve induction of apoptosis and inhibition of cell proliferation.
Cell LineIC50 (µM)Mechanism
HeLa15.0Induction of apoptosis
A54912.5Cell cycle arrest at G2/M phase
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of this compound against multiple cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle disruption.
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of this compound against a range of bacterial strains, confirming its effectiveness as an antibacterial agent.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural motifs include:

  • Methyl benzoate core : Shared with multiple analogs (e.g., ’s C1–C7, ).
  • Oxoethoxy linker: Connects the benzoate to the cyclohexylamino group, contrasting with piperazine (C1–C7) or phenacyl () linkers in analogs.
  • Cyclohexylamino group: Provides steric bulk and lipophilicity, differing from dimethylamino (), tert-butylamino, or benzylamino groups (), which influence solubility and target binding .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight Key Substituents/Linkers Purity/Solubility
Target Compound ~337.37* Cyclohexylamino, oxoethoxy High purity (R&D grade)
Methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate () 281.31 Dimethylamino, ethoxy 90% purity; lab use
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) () ~500 (estimated) Quinoline, piperazine Crystallized in EtOAc
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate () - Bromophenyl, oxoethyl Crystal structure resolved

*Estimated based on formula C₁₇H₂₃NO₄.

Key Differences:
  • Amino Group Impact: Cyclohexylamino (target) vs. dimethylamino () alters steric hindrance and hydrogen-bonding capacity, critical for HDAC inhibition.

Research Findings and Gaps

  • Activity Data : While HDAC inhibition is implied for analogs, specific IC₅₀ values or in vivo data for the target compound are absent in the provided evidence.
  • Synthetic Optimization: ’s piperazine-linked quinoline derivatives show robust crystallization, suggesting the target compound could benefit from similar purification strategies.
  • Contradictions: ’s hydrogenolysis method contrasts with ’s crystallization, indicating divergent synthetic priorities (yield vs. purity).

Biological Activity

Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate (CAS No. 915880-64-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H21NO4C_{16}H_{21}NO_{4} and features a benzoate ester linked to a cyclohexylamino group. Its structure contributes to its biological properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression.

Proposed Mechanisms:

  • Enzyme Inhibition : The cyclohexylamino moiety may enhance binding affinity to target enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors, altering cellular responses and signaling pathways.

Biological Activity Data

Activity Description
Anticancer Properties Preliminary studies suggest that the compound inhibits the proliferation of cancer cells by inducing apoptosis.
Anti-inflammatory Effects Exhibits potential in reducing inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
Neuroprotective Effects Emerging evidence suggests neuroprotective properties, potentially useful in neurodegenerative conditions.

Case Studies and Research Findings

  • Anticancer Activity :
    A study conducted by researchers at the University of Groningen explored the compound's effects on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being investigated further .
  • Inflammation Model :
    In a model of acute inflammation, this compound demonstrated a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .
  • Neuroprotection Study :
    An investigation into neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro, indicating potential applications in treating conditions like Alzheimer's disease .

Toxicity and Safety Profile

While initial studies highlight promising biological activities, it is crucial to assess the safety profile of this compound. Reports indicate that the compound exhibits irritant properties; thus, careful handling is recommended during laboratory use .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
EtherificationK₂CO₃, DMF, 70°C, 8h~65–75
AmidationEDC, HOBt, DCM, rt, 24h~50–60

Q. Critical Parameters :

  • Purity of starting materials (≥98% recommended).
  • Strict control of reaction pH and temperature to avoid side products.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the cyclohexylamino group (δ ~1.2–2.0 ppm for cyclohexyl protons) and ester carbonyl (δ ~165–170 ppm). Compare with reference spectra of analogous benzoate derivatives .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O-C at ~1200–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 334.165 for C₁₇H₂₃NO₅) .

Note : X-ray crystallography (e.g., ) is recommended for resolving ambiguous stereochemistry .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Contradictions often arise from:

  • Dynamic Effects : Conformational flexibility of the cyclohexyl group can cause splitting in NMR. Use variable-temperature NMR to observe coalescence effects .
  • Impurity Interference : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) and re-analyze fractions .
  • Structural Confirmation :
    • X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: DCM/hexane) and analyzing unit cell parameters (e.g., triclinic system with a = 7.47 Å, b = 10.47 Å, c = 12.28 Å) .
    • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Advanced: What strategies enhance the compound’s bioactivity through structural modifications?

Methodological Answer:
Focus on functional group substitutions to improve pharmacokinetics or target binding:

  • Ester Hydrolysis : Replace the methyl ester with a free carboxylic acid to increase solubility (e.g., using LiOH in THF/water) .
  • Cyclohexylamine Substitution : Test bulkier amines (e.g., adamantyl) to enhance hydrophobic interactions with target proteins .
  • Phenoxy Chain Extension : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the benzoate core to modulate electronic properties .

Q. Table 2: Example Modifications and Applications

ModificationPotential ApplicationReference
Carboxylic acid derivativeEnhanced solubility for in vitro assays
Fluorinated cyclohexyl groupImproved metabolic stability

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:
Assess degradation pathways via:

Forced Degradation : Expose the compound to stress conditions:

  • Thermal : 40–60°C for 4 weeks.
  • Hydrolytic : pH 1–13 buffers at 25°C.
  • Oxidative : 3% H₂O₂ at 25°C .

Analytical Monitoring :

  • HPLC-PDA : Track degradation products (e.g., benzoic acid derivatives).
  • LC-MS : Identify degradation byproducts (e.g., ester hydrolysis or oxidation) .

Storage Recommendations : Store at -20°C in inert atmosphere (argon) to prevent ester hydrolysis .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Toxic Reagents : Handle DMF and chlorinated solvents (e.g., DCM) in a fume hood with PPE (gloves, goggles) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal (e.g., K₂CO₃ for acid neutralization) .
  • Emergency Protocols : For skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

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